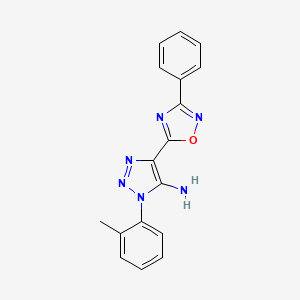

1-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

The compound 1-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold combining a 1,2,3-triazole and a 1,2,4-oxadiazole moiety. The 2-methylphenyl group at the 1-position and the 3-phenyl-substituted oxadiazole at the 4-position confer unique steric and electronic properties.

Properties

IUPAC Name |

3-(2-methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c1-11-7-5-6-10-13(11)23-15(18)14(20-22-23)17-19-16(21-24-17)12-8-3-2-4-9-12/h2-10H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIUNOFPVIQTST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine represents a novel class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on various research findings.

Synthesis

The synthesis of this compound typically involves the coupling of 1H-triazole and oxadiazole moieties. The general synthetic pathway includes:

- Formation of the Triazole Ring : Using azide and alkyne chemistry to create the triazole core.

- Oxadiazole Formation : Reacting appropriate phenyl hydrazines with carbonyl compounds to form the oxadiazole structure.

- Final Coupling : The final product is obtained through a coupling reaction between the triazole and oxadiazole intermediates.

Antimicrobial Activity

Research indicates that derivatives of triazoles and oxadiazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate activity |

| Escherichia coli | Moderate activity |

| Bacillus subtilis | Significant activity |

| Enterococcus faecalis | Moderate activity |

In a study by , compounds similar to this triazole demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Antifungal Activity

The compound has also shown potential antifungal properties. In vitro studies revealed that it could inhibit fungal strains such as Candida albicans, with MIC values ranging from 12.5 to 25 μg/mL. This suggests a promising application in treating fungal infections, particularly in immunocompromised patients .

Anti-inflammatory Activity

Recent investigations into the anti-inflammatory effects of triazole derivatives have indicated that they may reduce inflammation markers in cell cultures. For instance, compounds with similar structures have been found to inhibit the production of pro-inflammatory cytokines . This positions them as potential therapeutic agents for inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can be attributed to specific structural features:

- Triazole Moiety : Known for its role in enhancing antimicrobial properties.

- Oxadiazole Ring : Contributes to the overall stability and bioactivity of the compound.

- Substituents on Phenyl Groups : The presence of methyl and phenyl groups appears to enhance lipophilicity, improving membrane permeability and bioavailability .

Case Studies

Several studies have explored similar compounds within this class:

- A study published in Molecules highlighted the synthesis and antimicrobial evaluation of various triazole derivatives, noting that modifications at specific positions significantly influenced their efficacy against pathogens .

- Another research article demonstrated that introducing halogen substituents on the phenyl rings could enhance antifungal activity against resistant strains of fungi .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assays

In vitro assays conducted on glioblastoma cells indicated that compounds with oxadiazole rings effectively inhibited cell proliferation and induced apoptosis. The mechanism involves the disruption of DNA synthesis and repair pathways in cancer cells .

Antidiabetic Properties

The compound's potential as an antidiabetic agent has also been explored. Research indicates that similar oxadiazole derivatives can lower glucose levels in diabetic models by enhancing insulin sensitivity and promoting glucose uptake in tissues.

Case Study: In Vivo Studies

Studies using genetically modified Drosophila melanogaster models showed that certain oxadiazole derivatives significantly reduced blood glucose levels, suggesting a promising avenue for developing new antidiabetic medications .

Photoluminescent Properties

Compounds containing oxadiazole moieties are known for their photoluminescent properties. This makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Data Table: Photoluminescent Characteristics

| Property | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.85 |

| Stability | High |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Effects: The trifluoromethyl group in increases molecular weight (386.34 vs.

- Heterocycle Replacement : Replacing oxadiazole with thiadiazole (as in ) introduces sulfur, which may alter electronic properties and hydrogen-bonding capacity.

- Polar Groups : Ethoxy () and methoxy () substituents can improve solubility but may reduce metabolic stability.

Crystallographic and Computational Analysis

- Structural Characterization : Tools like SHELXL () and WinGX () are widely used for refining crystal structures of triazole derivatives, enabling precise determination of bond lengths and angles critical for structure-activity relationships .

Q & A

Q. Q1. What are the common synthetic routes for synthesizing 1-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine?

Methodological Answer: The synthesis typically involves multi-step reactions:

Oxadiazole Formation : Cyclocondensation of a hydrazide precursor with a nitrile oxide under reflux in anhydrous solvents (e.g., THF or DMF) .

Triazole Ring Construction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between an azide and an alkyne derivative. This step requires precise stoichiometric control to avoid side products .

Functionalization : Introduction of the 2-methylphenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

Q. Key Optimization Parameters :

- Temperature (60–100°C for cyclocondensation).

- Catalyst loading (e.g., 5 mol% CuI for CuAAC).

- Solvent polarity (DMF enhances cyclization efficiency) .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and triazole NH (δ 5.8–6.2 ppm) confirm connectivity .

- ¹³C NMR : Signals at δ 140–160 ppm indicate oxadiazole and triazole carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 345.12) .

- Infrared (IR) Spectroscopy : Stretching vibrations for C=N (1630–1650 cm⁻¹) and N-H (3300–3400 cm⁻¹) confirm heterocyclic cores .

Q. Q3. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) :

- Optimize geometry using B3LYP/6-311G(d,p) basis sets to predict bond lengths and angles .

- Calculate HOMO-LUMO gaps to assess charge-transfer potential (e.g., ΔE = 3.5–4.0 eV for oxadiazole-triazole hybrids) .

- Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic sites (e.g., negative potential at oxadiazole N-atoms) .

- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

Example Insight :

DFT analysis of a triazole-oxadiazole hybrid revealed intramolecular hydrogen bonding (C–H⋯N), stabilizing the planar conformation critical for bioactivity .

Q. Q4. How do structural modifications (e.g., substituents on phenyl rings) influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -Cl, -F) : Enhance antimicrobial activity by increasing electrophilicity .

- Methyl Substituents (e.g., 2-methylphenyl) : Improve lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies .

- Experimental Validation :

- Compare IC₅₀ values against Staphylococcus aureus for derivatives with -CH₃, -Cl, and -OCH₃ substituents .

Q. Q5. How can contradictions in biological activity data between structural analogs be resolved?

Methodological Answer:

- Hypothesis Testing :

- Purity Analysis : Verify compound purity (>95%) via HPLC to rule out impurities affecting activity .

- Assay Conditions : Standardize protocols (e.g., MIC assays using Mueller-Hinton broth for consistency) .

- Solubility Effects : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .

- Case Study :

A 3-phenyl-oxadiazole analog showed conflicting IC₅₀ values (8.2 vs. 25.4 μM) across studies. Re-evaluation revealed differences in cell lines (HeLa vs. MCF-7) and serum content in media .

Q. Q6. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

-

Process Chemistry Adjustments :

- Switch from batch to flow chemistry for exothermic steps (e.g., cyclocondensation) .

- Use scavenger resins (e.g., QuadraPure™) to remove excess Cu catalysts post-CuAAC .

-

Yield Data for Scale-Up :

Step Lab Scale (mg) Pilot Scale (g) Improvement Strategy Oxadiazole Formation 65% 58% Solvent recycling (DMF) CuAAC 78% 72% Gradient temperature control

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.